

# Technical Guide: 1-Acetoxy-2-(2-chloroethoxy)ethane

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## Compound of Interest

Compound Name: 2-(2-Chloroethoxy)ethyl acetate

CAS No.: 14258-40-3

Cat. No.: B078466

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## A Heterobifunctional Building Block for Linker Chemistry[1]

### Executive Summary

This technical guide provides a comprehensive analysis of 1-acetoxy-2-(2-chloroethoxy)ethane (CAS: 14258-40-3), also known as **2-(2-chloroethoxy)ethyl acetate**.<sup>[1]</sup> This molecule serves as a critical heterobifunctional linker in medicinal chemistry, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).<sup>[1]</sup> Its value lies in its dual reactivity: an electrophilic alkyl chloride terminus suitable for nucleophilic substitution (

) and an acetate-protected alcohol that allows for orthogonal deprotection strategies.<sup>[1]</sup>

### Part 1: Molecular Identity & Physicochemical Profile[2]

The molecule is a derivative of diethylene glycol, characterized by a lipophilic acetate cap and a reactive chloro-terminus.

Table 1: Physicochemical Datasheet

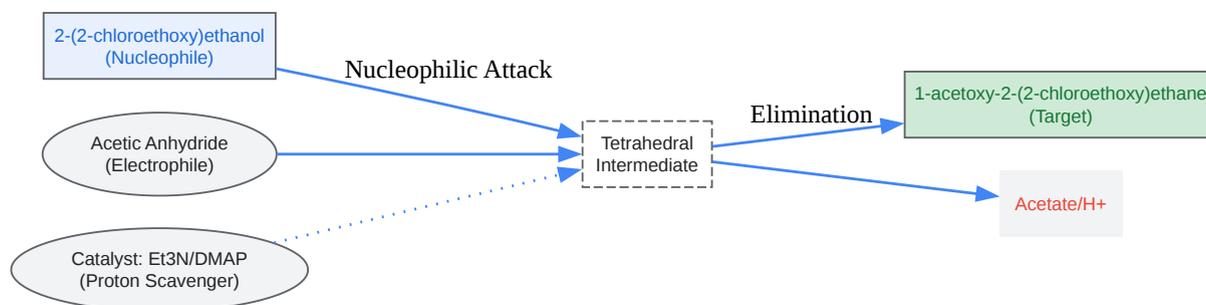
Property	Value	Context for Application
IUPAC Name	2-(2-chloroethoxy)ethyl acetate	Primary identifier in literature. [1][2]
CAS Number	14258-40-3	Essential for sourcing and regulatory checks.[1]
Molecular Formula		MW: 166.60 g/mol .[1][2]
Appearance	Clear, colorless liquid	Purity indicator; yellowing suggests oxidation.[1]
Boiling Point	223°C (at 760 mmHg)	High boiling point requires vacuum distillation for purification.[1]
Density	1.119 g/cm <sup>3</sup>	Denser than water; forms the bottom layer in aqueous extractions.[1]
Solubility	DCM, EtOAc, THF, DMSO	Limited water solubility; ideal for organic phase reactions.
Flash Point	92°C	Combustible; requires standard lab safety protocols. [1]

## Part 2: Synthetic Routes & Production[1][4][5]

The synthesis of 1-acetoxy-2-(2-chloroethoxy)ethane is typically achieved via the selective acetylation of 2-(2-chloroethoxy)ethanol.[1] This route is preferred over the chlorination of diethylene glycol monoacetate due to higher selectivity and cleaner impurity profiles.[1]

### Mechanistic Pathway

The reaction proceeds via nucleophilic acyl substitution.[1][3] The hydroxyl group of the starting alcohol attacks the carbonyl carbon of the acetylating agent (acetic anhydride or acetyl chloride), facilitated by a base (Triethylamine or Pyridine) to neutralize the acidic byproduct.



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Figure 1: Synthetic pathway for the acetylation of 2-(2-chloroethoxy)ethanol.

## Part 3: Chemical Reactivity & Mechanistic Applications[7]

This molecule is a "masked" PEG-2 linker.[1] Its utility is defined by its ability to undergo orthogonal transformations.[1]

### 1. Nucleophilic Substitution (

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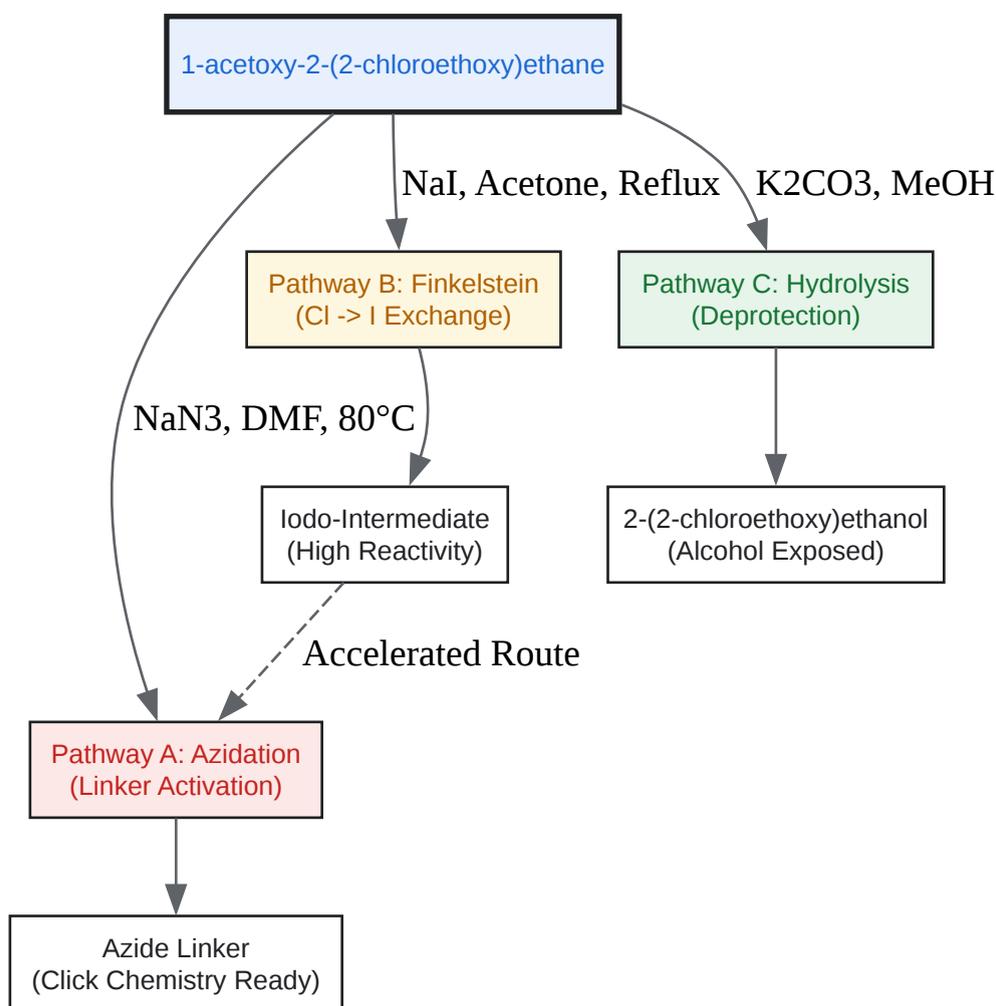
The terminal chloride is a moderate leaving group.[1] Direct substitution with weak nucleophiles is slow.[1]

- Optimization: The Finkelstein reaction is often employed in situ.[1] Adding catalytic Potassium Iodide (KI) converts the alkyl chloride to a more reactive alkyl iodide, accelerating the attack by nucleophiles like azides ( ) or amines.
- Application: Synthesis of 2-(2-azidoethoxy)ethyl acetate, a precursor for "Click Chemistry" (CuAAC) reactions.[1]

### 2. Ester Hydrolysis

The acetate group serves as a protecting group for the hydroxyl functionality.[1]

- Conditions: It is stable under acidic conditions but readily hydrolyzes in basic media (e.g., in MeOH).[1]
- Strategy: This allows researchers to install the linker via the chloride end first, then deprotect the alcohol for a second coupling event (e.g., to a drug payload).



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Figure 2: Divergent reactivity profile showing activation and deprotection pathways.[1]

## Part 4: Experimental Protocols

### Protocol A: Synthesis of 1-acetoxy-2-(2-chloroethoxy)ethane

Objective: Large-scale acetylation of the chloro-alcohol.[1]

- Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
- Charging: Add 2-(2-chloroethoxy)ethanol (20.0 g, 160 mmol) and anhydrous Dichloromethane (DCM) (150 mL).
- Base Addition: Add Triethylamine ( ) (33.4 mL, 240 mmol) and catalytic DMAP (4-Dimethylaminopyridine) (100 mg). Cool the mixture to 0°C in an ice bath.
- Reaction: Add Acetic Anhydride (22.6 mL, 240 mmol) dropwise via an addition funnel over 30 minutes to control exotherm.
- Monitoring: Warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (30% EtOAc/Hexane).[1] The starting material ( ) should disappear, replaced by the product ( ).
- Workup:
  - Quench with saturated (100 mL) to neutralize excess acid.[1]
  - Separate layers.[1][4] Wash organic layer with 1M HCl (50 mL) to remove residual amine, then Brine (50 mL).[1]
  - Dry over anhydrous , filter, and concentrate under reduced pressure.[4][5]
- Purification: If necessary, purify via vacuum distillation (bp ~110°C @ 10 mmHg) or silica flash chromatography (10-20% EtOAc/Hexane).[1]

- Yield: Expect 85-95% yield as a colorless oil.[1]

## Protocol B: Conversion to Azide Linker (Example Application)

Objective: Synthesizing the "Clickable" precursor.

- Reaction: Dissolve 1-acetoxy-2-(2-chloroethoxy)ethane (1.0 eq) in dry DMF (0.5 M concentration).
- Reagents: Add Sodium Azide ( ) (1.5 eq) and Potassium Iodide (KI) (0.1 eq).
- Conditions: Heat to 80°C for 12-24 hours behind a blast shield.
- Workup: Dilute with water (5x volume) and extract with Diethyl Ether ( ). Wash organics extensively with water to remove DMF.[1]
- Safety Note: Do not concentrate azide solutions to dryness if high molecular weight organic azides are not formed; however, this specific small molecule azide is relatively stable but should still be handled with care (avoid heat/shock).[1]

## Part 5: Safety & Handling

- Alkylating Potential: As an alkyl chloride, this compound is a weak alkylating agent.[1] It can react with nucleophilic residues in DNA/Proteins.[1] Wear nitrile gloves and work in a fume hood.[1]
- Inhalation: The acetate functionality increases volatility compared to the parent alcohol.[1] Avoid inhaling vapors.[1][6]
- Storage: Store under inert gas ( or Ar) at 2-8°C. The ester bond is susceptible to hydrolysis by atmospheric moisture over long periods.[1]

## References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 251808, **2-(2-Chloroethoxy)ethyl acetate**.<sup>[1]</sup> Retrieved from [\[Link\]](#)
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- Organic Syntheses (Coll.<sup>[1]</sup><sup>[4]</sup> Vol. 2). General procedures for Ethoxyacetate derivatives. (Foundational chemistry for ether/ester linkages).<sup>[1]</sup> Retrieved from [\[Link\]](#)<sup>[1]</sup>

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## Sources

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